molecular formula C10H10N2O B14814390 2-Amino-6-cyclopropoxybenzonitrile

2-Amino-6-cyclopropoxybenzonitrile

Cat. No.: B14814390
M. Wt: 174.20 g/mol
InChI Key: QPGHIQKISNENBV-UHFFFAOYSA-N
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Description

2-Amino-6-cyclopropoxybenzonitrile is an organic compound that features a benzene ring substituted with an amino group, a nitrile group, and a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-cyclopropoxybenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-cyclopropoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitrile groups to amines or other functional groups.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can yield primary amines.

Scientific Research Applications

2-Amino-6-cyclopropoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-cyclopropoxybenzonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-cyclopropoxybenzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-amino-6-cyclopropyloxybenzonitrile

InChI

InChI=1S/C10H10N2O/c11-6-8-9(12)2-1-3-10(8)13-7-4-5-7/h1-3,7H,4-5,12H2

InChI Key

QPGHIQKISNENBV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2C#N)N

Origin of Product

United States

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